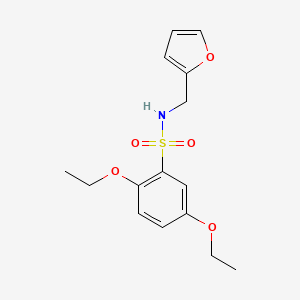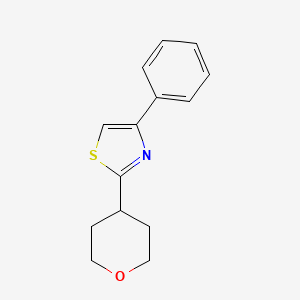![molecular formula C17H19N3 B5691756 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)
2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects. This compound was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous scientific studies and has shown promise as a potential treatment for a variety of neurological disorders.
作用機序
The exact mechanism of action of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole is not fully understood, but it is thought to act through the upregulation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in a variety of cellular processes, including energy metabolism and DNA repair. By increasing NAMPT activity and NAD+ levels, this compound may be able to protect neurons from a variety of insults.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, this compound has been shown to have a variety of other biochemical and physiological effects. It has been demonstrated to increase mitochondrial function, reduce oxidative stress, and promote the expression of genes involved in neuronal survival and differentiation. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One of the major advantages of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole is its ability to promote the survival of newborn neurons in the hippocampus. This makes it a valuable tool for studying the mechanisms of neurogenesis and the effects of various insults on neuronal survival. Additionally, this compound has been shown to protect against neuronal death caused by a variety of insults, making it a useful tool for studying the mechanisms of neuroprotection.
However, there are also limitations to the use of this compound in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a variety of future directions for research on 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in exploring the potential use of this compound in combination with other neuroprotective agents, such as stem cells or growth factors. Finally, there is interest in further elucidating the mechanism of action of this compound, which could lead to the development of more potent and specific neuroprotective agents.
合成法
The synthesis of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole involves a multistep process that begins with the reaction of 1,2-diaminobenzene with 2-bromonaphthalene to form the intermediate 2-(1-aminoethyl)-1H-naphtho[2,3-d]imidazole. This intermediate is then reacted with piperidine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
科学的研究の応用
2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole has been shown to have a variety of neuroprotective effects in both in vitro and in vivo models. It has been demonstrated to promote the survival of newborn neurons in the hippocampus, a region of the brain involved in learning and memory. Additionally, this compound has been shown to protect against neuronal death caused by a variety of insults, including traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(piperidin-1-ylmethyl)-1H-benzo[f]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-4-8-20(9-5-1)12-17-18-15-10-13-6-2-3-7-14(13)11-16(15)19-17/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGYEYCMOOHSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC4=CC=CC=C4C=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)
![N,N-dimethyl-2-({[3-(6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5691683.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5691689.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5691698.png)
![N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5691699.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![3-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5691720.png)
![N-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5691725.png)


![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5691741.png)

